molecular formula C24H32O4 B14470575 21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate CAS No. 67462-37-7

21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate

Cat. No.: B14470575
CAS No.: 67462-37-7
M. Wt: 384.5 g/mol
InChI Key: BIFACLOIZIKJPO-IGJOJHROSA-N
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Description

21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate is a synthetic steroid derivative It is characterized by the presence of hydroxyl groups at the 21st position and acrylate ester at the 3rd position

Chemical Reactions Analysis

Types of Reactions

21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone groups present in the structure.

    Substitution: The hydroxyl and acrylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and acids. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone replacement therapy and anti-inflammatory treatments.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acrylate groups play a crucial role in its binding to steroid receptors, influencing various biological processes. The compound’s effects are mediated through the modulation of gene expression and protein synthesis, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate is unique due to its specific hydroxyl and acrylate groups, which confer distinct chemical and biological properties

Properties

CAS No.

67462-37-7

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] prop-2-enoate

InChI

InChI=1S/C24H32O4/c1-4-22(27)28-14-21(26)20-8-7-18-17-6-5-15-13-16(25)9-11-23(15,2)19(17)10-12-24(18,20)3/h4,13,17-20H,1,5-12,14H2,2-3H3/t17-,18-,19-,20-,23-,24-/m0/s1

InChI Key

BIFACLOIZIKJPO-IGJOJHROSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)COC(=O)C=C)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C=C)CCC4=CC(=O)CCC34C

Origin of Product

United States

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